

Introduction: The Challenge of Characterizing Strained Heterocycles

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Compound of Interest

Compound Name: *1-Acetyl-1,2-dihydroazete*

Cat. No.: *B174903*

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1-Acetyl-1,2-dihydroazete is a fascinating yet challenging molecule for the modern chemist. As a four-membered, unsaturated nitrogen heterocycle, its structure is defined by significant ring strain.^{[1][2]} This inherent strain imparts unique chemical reactivity, making such scaffolds valuable in medicinal chemistry and synthetic methodology, but it also presents considerable challenges for structural elucidation and handling.^[1] The potential for ring-opening reactions or decomposition means that spectroscopic analysis must be approached with a robust understanding of the molecule's likely behavior and spectral characteristics.^[3]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the interpretation of the key spectroscopic data—NMR, IR, and Mass Spectrometry—for **1-acetyl-1,2-dihydroazete**. We will move beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data validation.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structure combines a strained dihydroazete ring with an N-acetyl group, creating a unique electronic environment that governs its spectroscopic signature.

Property	Value	Source
IUPAC Name	1-(2H-azet-1-yl)ethanone	PubChem[4]
Molecular Formula	C ₅ H ₇ NO	PubChem[4]
Molecular Weight	97.12 g/mol	PubChem[4]
Exact Mass	97.052763847 Da	PubChem[4]
SMILES	CC(=O)N1CC=C1	PubChem[4]
Structure	 2D Structure of 1-Acetyl-1,2-dihydroazete	

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **1-acetyl-1,2-dihydroazete**, both ¹H and ¹³C NMR provide definitive proof of the proposed structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the four sets of chemically non-equivalent protons. The chemical shifts are governed by factors such as electronegativity of adjacent atoms (N, O), the diamagnetic anisotropy of π-systems (C=C, C=O), and the effects of ring strain, which can subtly alter electron density distribution.[5]

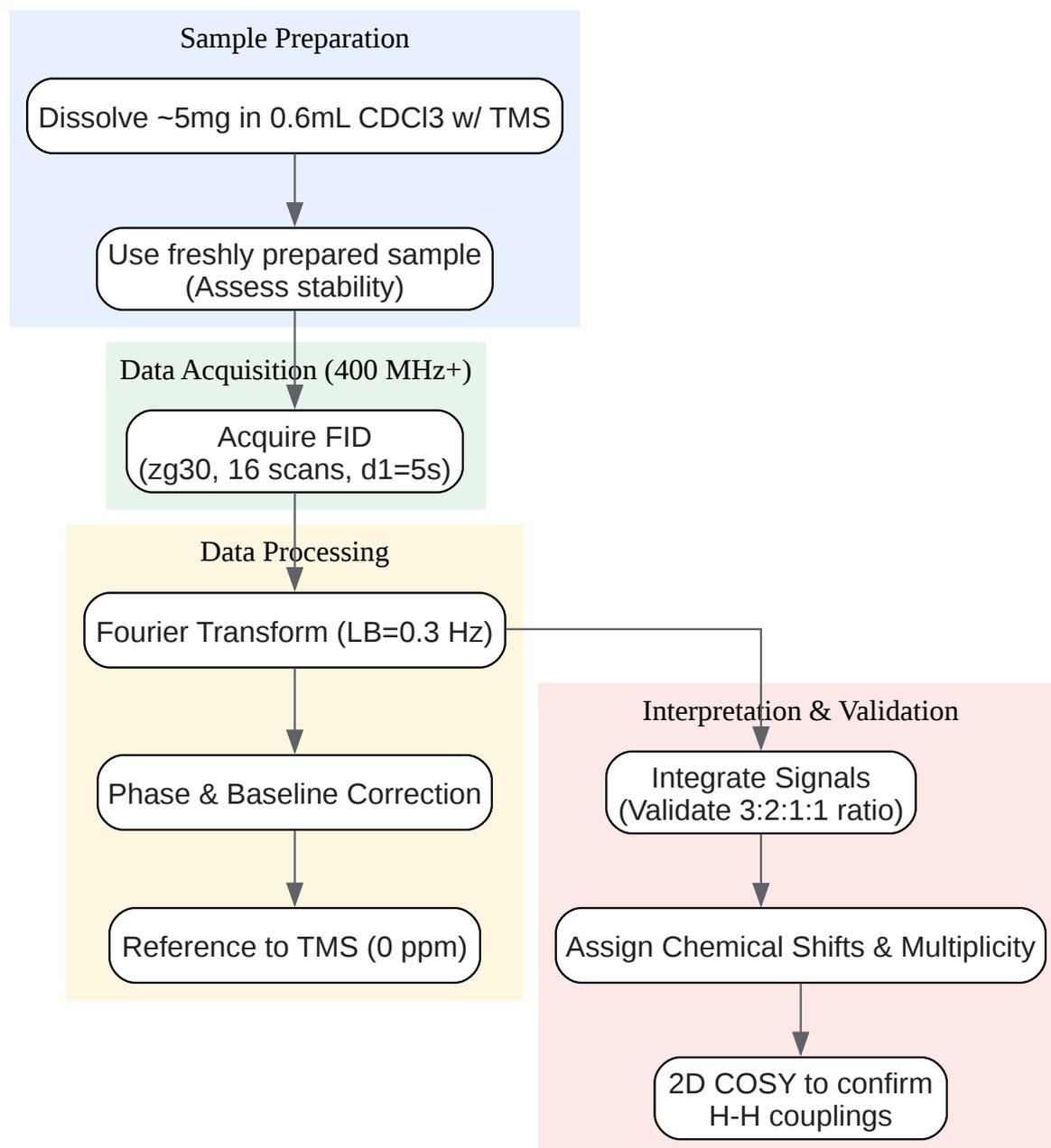
Predicted ¹H NMR Data (400 MHz, CDCl₃):

Signal Label	Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration	Rationale
H_a	-CH ₃	2.1 - 2.3	Singlet (s)	3H	Protons of a methyl group adjacent to an amide carbonyl.[5]
H_b	-CH ₂ -	4.0 - 4.3	Doublet of triplets (dt) or complex multiplet	2H	Methylene protons adjacent to the amide nitrogen and coupled to two vinyl protons. Deshielded by the electronegative nitrogen.
H_c	=CH-	6.2 - 6.5	Multiplet (m)	1H	Vinylic proton deshielded by the double bond and influenced by the nitrogen atom. Coupled to H_d and H_b.
H_d	=CH-	6.6 - 6.9	Multiplet (m)	1H	Vinylic proton, typically downfield from H_c due

to stronger
influence
from the
adjacent
nitrogen
atom.
Coupled to
H_c and H_b.

Trustworthiness - A Self-Validating Protocol for ^1H NMR Acquisition:

- **Sample Preparation:** Due to the potential for hydrolysis or decomposition, the sample should be prepared fresh.[6] Dissolve ~5 mg of **1-acetyl-1,2-dihydroazete** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl_3 is a good first choice for its inertness and common usage.
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is critical for resolving the complex multiplets of the ring protons.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse sequence (zg30).
 - **Acquisition Time:** ~3-4 seconds.
 - **Relaxation Delay (d1):** 5 seconds to ensure full relaxation of all protons for accurate integration.
 - **Number of Scans (ns):** 16 scans, to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the resulting Free Induction Decay (FID) with an exponential multiplying factor (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution. Manually phase and baseline correct the spectrum.
- **Validation:** The integral ratios of the signals must correspond to the proton count (3:2:1:1). Further validation can be achieved with 2D NMR experiments like COSY, which would confirm the coupling between H_b, H_c, and H_d.



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Caption: ¹H NMR data acquisition and interpretation workflow.

^{13}C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: The broadband proton-decoupled ^{13}C NMR spectrum provides a direct count of the unique carbon atoms in the molecule.[7] The chemical shifts are primarily determined by the hybridization state (sp^3 , sp^2 , sp) and the electronegativity of attached atoms. The amide carbonyl carbon is characteristically found far downfield.[8]

Predicted ^{13}C NMR Data (100 MHz, CDCl_3):

Signal Label	Carbon Type	Predicted Chemical Shift (δ , ppm)	Rationale
C1	$-\text{CH}_3$	22 - 26	sp^3 methyl carbon adjacent to a carbonyl group.[9]
C2	$-\text{CH}_2-$	45 - 55	sp^3 methylene carbon bonded to an electronegative nitrogen atom.
C3	$=\text{CH}-$	125 - 135	sp^2 vinylic carbon.
C4	$=\text{CH}-$	135 - 145	sp^2 vinylic carbon adjacent to the nitrogen atom, shifted further downfield than C3.
C5	$-\text{C}=\text{O}$	168 - 172	sp^2 amide carbonyl carbon, highly deshielded by the oxygen atom.

Trustworthiness - A Self-Validating Protocol for ^{13}C NMR Acquisition:

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A slightly higher concentration (~15-20 mg) may be beneficial due to the lower natural abundance of the ^{13}C isotope.

- Instrument Setup: Use a 100 MHz (or corresponding field for the proton spectrometer) instrument.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence with nuclear Overhauser effect (NOE), e.g., zgpg30.
 - Spectral Width: 0 - 200 ppm.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans (ns): 512 to 1024 scans are typically required for a good signal-to-noise ratio.
- Validation with DEPT: To confirm the assignments of CH₃, CH₂, and CH carbons, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
 - DEPT-90: Will only show signals for CH carbons (C3, C4).
 - DEPT-135: Will show CH and CH₃ carbons as positive signals (C1, C3, C4) and CH₂ carbons as negative signals (C2). The carbonyl carbon (C5) will be absent in all DEPT spectra. This provides unambiguous validation of the carbon types.

Part 2: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The position of a vibrational band is determined by the strength of the bond and the masses of the connected atoms. For **1-acetyl-1,2-dihydroazete**, the most diagnostic absorption will be the amide C=O stretch. Its frequency can be elevated compared to acyclic amides (~1650 cm⁻¹) due to the ring strain altering the bond angle and hybridization.[\[10\]](#)

Predicted IR Absorptions (Thin Film):

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3100 - 3000	Medium	C-H Stretch	Vinylic (=C-H)
2980 - 2850	Medium-Weak	C-H Stretch	Aliphatic (C-H)
1710 - 1680	Strong	C=O Stretch	Amide (strained)
1660 - 1630	Medium	C=C Stretch	Alkene
1420 - 1350	Medium	C-N Stretch	Amide

Trustworthiness - A Self-Validating Protocol for IR Acquisition (ATR):

- **Instrument Preparation:** Before analysis, record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal. This spectrum is automatically subtracted from the sample spectrum.
- **Sample Application:** Apply a single drop of the neat liquid sample (if available) or a concentrated solution in a volatile solvent (e.g., CH₂Cl₂) directly onto the ATR crystal. Allow the solvent to evaporate completely.
- **Data Acquisition:** Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
- **Validation:** The presence of a strong, sharp peak in the 1680-1710 cm⁻¹ region is a primary indicator of the N-acetyl group. This, combined with the C=C and C-H stretching frequencies, provides a rapid and reliable fingerprint of the molecule. The absence of a broad O-H stretch (~3300 cm⁻¹) or N-H stretch (~3400 cm⁻¹) confirms the integrity of the N-acetylated structure.

Part 3: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial information about the molecule's substructures. For N-acetyl compounds, fragmentation is often directed by the amide bond.^[11] Electron Ionization (EI) is a

high-energy technique that typically induces extensive and reproducible fragmentation, which is excellent for structural confirmation.

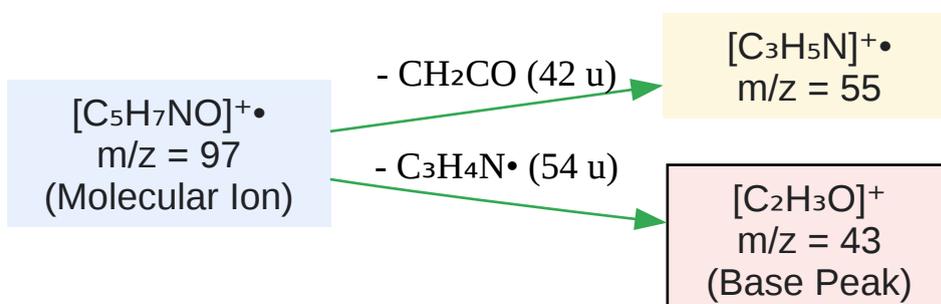
Predicted Mass Spectrum Data (EI):

m/z (mass-to-charge)	Proposed Fragment	Formula	Rationale
97	$[M]^{+\bullet}$	$[C_5H_7NO]^{+\bullet}$	Molecular Ion. Its presence confirms the molecular weight.
55	$[M - CH_2CO]^{+\bullet}$	$[C_3H_5N]^{+\bullet}$	Loss of neutral ketene, a common fragmentation pathway for N-acetyl compounds.
54	$[M - CH_3CO]^+$	$[C_3H_4N]^+$	Loss of the acetyl radical.
43	$[CH_3CO]^+$	$[C_2H_3O]^+$	Acetyl cation. This is often the base peak (most abundant fragment) in the EI spectrum of N-acetyl compounds. [11]

Trustworthiness - A Self-Validating Protocol for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
- GC Separation:
 - Injector: Set to 250 °C. Inject 1 µL of the solution.
 - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

- Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min. This ensures separation from any impurities or solvent front.
- MS Detection (EI):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap for nominal mass; a Time-of-Flight (TOF) analyzer is required for high-resolution mass spectrometry (HRMS).[12][13]
 - Scan Range: 35 - 200 amu.
- Validation:
 - Molecular Ion: Confirm the presence of the M^{+•} peak at m/z 97.
 - High-Resolution MS (HRMS): For unambiguous formula confirmation, the measured mass should match the theoretical exact mass (97.0528) within 5 ppm.
 - Fragmentation Pattern: The fragmentation pattern must be consistent with the predicted losses. The presence of a dominant peak at m/z 43 is strong evidence for the acetyl group.



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Caption: Predicted EI-MS fragmentation pathway for **1-acetyl-1,2-dihydroazete**.

Conclusion

The structural elucidation of **1-acetyl-1,2-dihydroazete** requires a multi-faceted spectroscopic approach where each technique provides complementary and self-validating data. The ^1H and ^{13}C NMR spectra define the precise C-H framework and connectivity. IR spectroscopy offers rapid confirmation of the critical amide functional group, with its characteristic frequency shifted by ring strain. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the lability of the N-acetyl group. By integrating these techniques with a rigorous and well-designed experimental methodology, researchers can confidently and accurately characterize this strained and valuable heterocyclic scaffold.

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